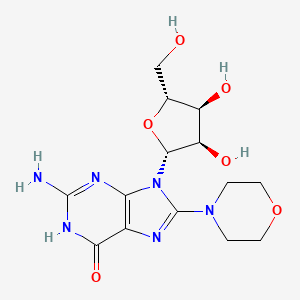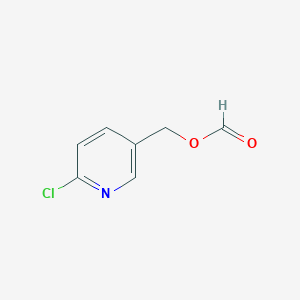
(6-Chloropyridin-3-yl)methyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloropyridin-3-yl)methyl formate is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloropyridine ring and a formate ester group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (6-Chloropyridin-3-yl)methyl formate typically involves the reaction of 6-chloropyridine-3-methanol with formic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
(6-Chloropyridin-3-yl)methyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formate ester group into an alcohol group.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
(6-Chloropyridin-3-yl)methyl formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (6-Chloropyridin-3-yl)methyl formate involves its interaction with specific molecular targets and pathways. The chloropyridine ring can interact with enzymes and receptors, modulating their activity. The formate ester group can undergo hydrolysis to release formic acid, which can further participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(6-Chloropyridin-3-yl)methyl formate can be compared with other similar compounds, such as:
(6-Chloropyridin-3-yl)methanol: This compound lacks the formate ester group and has different chemical properties and applications.
(6-Chloropyridin-3-yl)acetic acid: This compound has a carboxylic acid group instead of a formate ester, leading to different reactivity and uses.
(6-Chloropyridin-3-yl)methyl acetate:
Eigenschaften
Molekularformel |
C7H6ClNO2 |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
(6-chloropyridin-3-yl)methyl formate |
InChI |
InChI=1S/C7H6ClNO2/c8-7-2-1-6(3-9-7)4-11-5-10/h1-3,5H,4H2 |
InChI-Schlüssel |
PMZUKSFSDVKSHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1COC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)
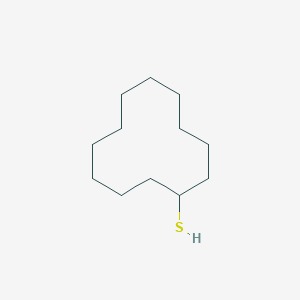
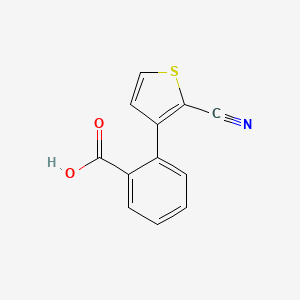

![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)
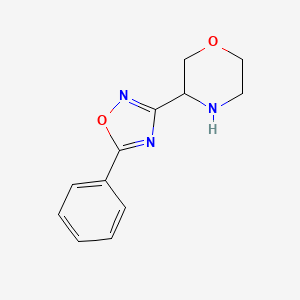
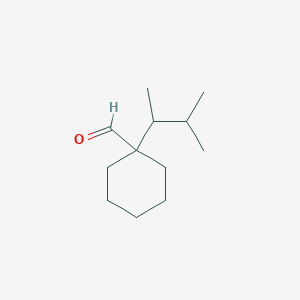
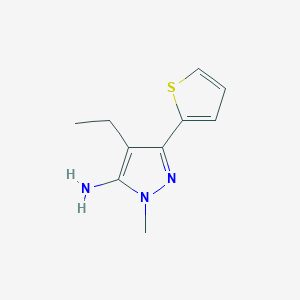
![1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13084147.png)
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)
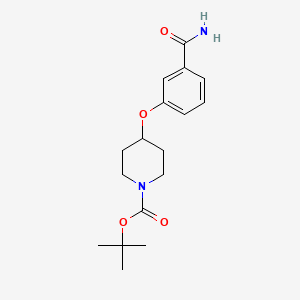
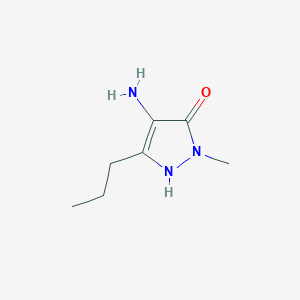
![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13084165.png)
